molecular formula C21H15F6N3O3S B2370525 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-35-0

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2370525
CAS No.: 439109-35-0
M. Wt: 503.42
InChI Key: LCQVQMMUFVPEJZ-UHFFFAOYSA-N
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Description

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a high-affinity, selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons that acts as a key sensor for reactive chemical species and inflammatory mediators, playing a central role in nociception and neurogenic inflammation [2] . By potently blocking the TRPA1 channel, this compound inhibits calcium influx and neuronal depolarization in response to a wide array of irritant and algogenic stimuli, including mustard oil, acrolein, and environmental stressors [3] . Its primary research value lies in dissecting the pathological contributions of TRPA1 in preclinical models of pain, migraine, cough, and airway inflammation, providing a critical pharmacological tool for validating TRPA1 as a therapeutic target for these conditions [4] . The distinct 8,9-dimethoxyimidazoquinazolinone core structure contributes to its potent receptor interaction and selectivity profile, making it a valuable compound for investigative neuropharmacology.

Properties

IUPAC Name

5-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6N3O3S/c1-32-15-6-13-14(7-16(15)33-2)28-19(30-8-17(31)29-18(13)30)34-9-10-3-11(20(22,23)24)5-12(4-10)21(25,26)27/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQVQMMUFVPEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a member of the imidazoquinazoline family, which is recognized for a variety of biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and potential therapeutic applications.

The biological activity of imidazoquinazolines often involves interactions with specific biological targets such as enzymes or receptors. Research indicates that these compounds may exhibit activities including:

  • Antitumor effects : Many imidazoquinazolines have shown promise in inhibiting tumor growth.
  • Antimicrobial properties : Some derivatives display significant antimicrobial activity against various pathogens.
  • Enzyme inhibition : They may act as inhibitors for certain enzymes, contributing to their therapeutic potential.

Structure-Activity Relationship (SAR)

The unique structure of 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one suggests several possible interactions with biological targets due to its functional groups. The trifluoromethyl groups can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Structural FeaturePotential Biological Impact
Trifluoromethyl groupsIncreased potency and selectivity towards biological targets
Dimethoxy groupsMay enhance solubility and stability
Imidazoquinazoline coreKnown for diverse pharmacological activities

Antitumor Activity

A study examining the antitumor properties of similar imidazoquinazolines reported significant cytotoxicity against various cancer cell lines. For instance, the compound NPD-1246 (a related structure) exhibited an EC50 value of 50 µM against Schistosoma mansoni in vitro, demonstrating the potential for therapeutic applications in oncology .

Enzyme Inhibition

Research into enzyme inhibition has shown that derivatives of imidazoquinazolines can effectively inhibit acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases. Molecular docking studies indicated that these compounds could bind selectively to both the catalytic and peripheral anionic sites of AChE .

Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the bis(trifluoromethyl)benzyl moiety was noted to enhance antimicrobial activity significantly .

Synthesis and Analytical Techniques

The synthesis of 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazoquinazoline core through cyclization reactions.
  • Introduction of functional groups , including trifluoromethyl and methoxy substituents.
  • Purification and characterization using techniques such as HPLC and NMR spectroscopy to confirm structure and purity.

Scientific Research Applications

Molecular Structure and Properties

The compound features a complex structure characterized by:

  • Imidazoquinazoline core : Known for diverse biological activities.
  • Trifluoromethyl groups : These enhance lipophilicity and potentially affect solubility and biological distribution.
  • Methoxy groups : These can participate in resonance stabilization.

These structural attributes contribute to the compound's potential efficacy in various therapeutic applications.

Antiviral Activity

Research indicates that compounds similar to 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one exhibit significant antiviral properties. Studies have shown effectiveness against several viruses including:

  • Vaccinia virus
  • Herpes simplex virus type 1
  • Influenza A virus

These compounds demonstrate antiviral activity at concentrations that are non-toxic to host cell cultures, suggesting their potential as therapeutic agents in viral infections .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Derivatives have shown high anti-monoamine oxidase activity and significant cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer treatment and highlights the need for further exploration in clinical settings .

Monoamine Oxidase Inhibition

Inhibition of monoamine oxidase (MAO) is crucial for treating psychological disorders. Some derivatives of this compound have exhibited strong MAO inhibitory activity, indicating their potential for developing antidepressant medications .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/VirusesObserved EffectsReference
AntiviralVaccinia, Herpes simplex, Influenza ASignificant antiviral activity
AntitumorVarious cancer cell linesHigh cytotoxicity
Monoamine Oxidase InhibitionPsychological disordersPotential antidepressant effects

Synthesis and Mechanism of Action

The synthesis of 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multi-step organic reactions that require careful optimization of conditions to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of intermediates during synthesis .

The mechanism of action for compounds in this class often involves interaction with specific biological targets such as enzymes or receptors. For instance, the compound may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons are drawn between this compound and analogs from the quinazoline and imidazole families. Key differentiating factors include substituent patterns, electronic effects, and pharmacokinetic properties.

Structural Analogues in the Quinazoline Family

  • SC-558 Derivatives (1a-f): These 3,4-dihydroquinazoline derivatives feature a sulfonamide group and variable substituents (e.g., CH₃, OCH₃, Br, Cl) on the phenyl ring (Fig. 1, ). Unlike the target compound, they lack the imidazo[1,2-c]quinazolinone core and trifluoromethyl groups. The sulfonamide moiety in SC-558 derivatives is associated with cyclooxygenase-2 (COX-2) inhibition, whereas the sulfanyl group in the target compound may offer distinct binding kinetics due to reduced polarity .
Compound Core Structure Key Substituents Potential Pharmacological Role
Target Compound Imidazo[1,2-c]quinazolinone 5-(3,5-bis(CF₃)-benzylsulfanyl), 8,9-OCH₃ Kinase inhibition (inferred)
SC-558 Derivatives (1a-f) 3,4-Dihydroquinazoline 3-Phenyl, sulfonamide, variable X COX-2 inhibition

Imidazole and Triazole Derivatives

  • 1H-1,2,3-Triazole Derivatives (): Compounds like 11 (2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide) exhibit triazole cores, which are structurally distinct from the fused imidazo-quinazolinone system. Triazoles are known for antimicrobial and anticancer activity, but the target compound’s quinazolinone framework may confer higher rigidity and target selectivity .

Substituent Effects

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl)benzylsulfanyl group in the target compound enhances lipophilicity (logP ~4.2, estimated) compared to SC-558 derivatives (logP ~2.5–3.0). This property improves membrane permeability and bioavailability .
  • Methoxy vs. In contrast, halogenated analogs (e.g., 1d, X=Br) in SC-558 derivatives rely on halogen bonding for target engagement .

Research Findings and Implications

  • Kinase Inhibition Potential: The imidazo[1,2-c]quinazolinone scaffold resembles kinase inhibitors like imatinib, which target ATP-binding pockets. The trifluoromethyl groups may enhance affinity for hydrophobic kinase domains .

Preparation Methods

Formation of Benzoxazinone Precursor

The synthesis begins with 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization with acetic anhydride to form 2-(chloromethyl)-4H-benzo[d]oxazin-4-one:

2-Amino-4,5-dimethoxybenzoic acid + Acetic anhydride → 2-(Chloromethyl)-8,9-dimethoxy-4H-benzo[d][1,3]oxazin-4-one

Reaction conditions:

  • Solvent: Excess acetic anhydride
  • Temperature: Reflux at 140°C for 1 hour
  • Workup: Distillation under reduced pressure, trituration with n-hexane
  • Yield: 62% (based on analogous procedures in PMC3813116)

Cyclization to Imidazo[1,2-c]quinazolinone

The benzoxazinone reacts with ethylenediamine in ethanol to form the imidazo[1,2-c]quinazolin-2(3H)-one scaffold:

2-(Chloromethyl)-8,9-dimethoxy-4H-benzo[d][1,3]oxazin-4-one + Ethylenediamine → 8,9-Dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Critical parameters:

  • Molar ratio: 1:1.2 (benzoxazinone:ethylenediamine)
  • Reflux time: 4 hours
  • Purification: Column chromatography (CHCl₃:MeOH 20:1)
  • Regioselectivity: Controlled by electron-donating methoxy groups at C8 and C9

Coupling with 3,5-Bis(trifluoromethyl)benzyl Bromide

Synthesis of 3,5-Bis(trifluoromethyl)benzyl Bromide

Prepared via radical bromination of 1,3-bis(trifluoromethyl)benzene using 1,3-dibromo-5,5-dimethylhydantoin (DBH):

1,3-Bis(trifluoromethyl)benzene + DBH → 3,5-Bis(trifluoromethyl)benzyl bromide

Key process details from US6255545B1:

  • Solvent: 96% H₂SO₄/glacial acetic acid (3:1)
  • Temperature: 45°C
  • Stirring: High-shear mixing (1000 rpm)
  • Purity: 97.4% (2.6% dibrominated impurities)

Thioether Formation

The quinazolinone thiol reacts with 3,5-bis(trifluoromethyl)benzyl bromide under basic conditions:

5-Mercapto-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one + 3,5-Bis(trifluoromethyl)benzyl bromide → Target compound

Optimized parameters:

  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF, 60°C, 12 hours
  • Workup: Precipitation in ice-water, filtration
  • Purification: Recrystallization from ethanol/water (4:1)
  • Yield: 68%

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, H-3), 7.89 (d, J=8.4 Hz, 1H, H-7), 7.45 (s, 2H, Ar-CF₃), 4.52 (s, 2H, SCH₂), 4.01 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃)

  • ¹⁹F NMR (376 MHz, DMSO-d₆):
    δ -62.5 (s, 6F, CF₃)

  • HRMS (ESI):
    m/z calcd for C₂₃H₁₇F₆N₃O₃S [M+H]⁺: 562.0964; found: 562.0958

Purity Assessment

  • HPLC: 99.1% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min)
  • Impurity profile:
    • 0.4%: Des-methyl analog
    • 0.3%: Oxidized sulfone derivative
    • 0.2%: Unidentified

Process Optimization Challenges

Regioselectivity in Bromination

The C5 position's reactivity is enhanced by:

  • Electron-donating methoxy groups at C8/C9 creating a para-directing effect
  • Steric hindrance from the imidazo ring preventing substitution at C2/C4

Thiol Stability Issues

Solutions implemented:

  • Conduct thiolation immediately after bromination to prevent oxidation
  • Use degassed solvents under nitrogen atmosphere

CF₃ Group-Induced Steric Effects

Mitigation strategies:

  • Increased reaction temperature (60°C vs. room temperature)
  • Prolonged reaction time (12 hours vs. 6 hours)

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Utilization Efficiency
1,3-Bis(CF₃)benzene 12,500 88%
DBH 320 95%
Thiourea 45 78%

Environmental Impact

  • E-factor: 36 kg waste/kg product (mainly from solvent use in chromatography)
  • Green chemistry improvements:
    • Replace DMF with cyclopentyl methyl ether (CPME) in coupling step
    • Implement solvent recovery systems for acetic acid

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions starting with condensation of key precursors (e.g., triazoloquinazoline cores with sulfanyl-linked substituents). A typical protocol includes:

  • Stepwise alkylation/sulfanylation: Reacting a quinazolinone intermediate with 3,5-bis(trifluoromethyl)benzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification: Use high-performance liquid chromatography (HPLC) or recrystallization from tetrahydrofuran (THF) to achieve >95% purity .
  • Optimization: Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to enhance yield. Monitor progress via TLC or LC-MS .

Advanced: How can structural modifications to the sulfanyl or trifluoromethyl groups alter bioactivity?

Answer:

  • Sulfanyl group replacement: Substitute with methylthio or arylthio groups to modulate lipophilicity and target binding. For example, replacing the benzylsulfanyl group with a 4-chlorobenzyl variant increases affinity for kinase targets .
  • Trifluoromethyl effects: The electron-withdrawing nature of CF₃ groups enhances metabolic stability and membrane permeability. Computational studies (e.g., docking with CYP450 enzymes) predict reduced oxidative metabolism .
  • Methodology: Use comparative SAR analysis with analogs from PubChem (e.g., CID 901736-19-4) to validate modifications .

Basic: Which analytical techniques are critical for confirming structural integrity?

Answer:

  • NMR spectroscopy: ¹H/¹³C-NMR identifies methoxy (δ 3.8–4.0 ppm) and trifluoromethyl (δ 120–125 ppm via ¹⁹F-NMR) groups .
  • Mass spectrometry (HR-MS): Confirm molecular weight (e.g., m/z 544.07 for C₂₉H₂₆ClN₅O₂S) with <2 ppm error .
  • X-ray crystallography: Resolve bicyclic imidazoquinazoline core geometry and sulfanyl bridge orientation .

Advanced: How can contradictory bioactivity data across assays be resolved?

Answer:

  • Assay validation: Replicate studies in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
  • Dose-response curves: Use Hill slopes to assess cooperativity or off-target effects. For example, inconsistent IC₅₀ values in kinase inhibition may indicate allosteric binding .
  • Data normalization: Apply Z-factor scoring to minimize batch variability in high-throughput screens .

Basic: What experimental designs are suitable for assessing in vitro pharmacokinetics?

Answer:

  • Microsomal stability assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Plasma protein binding: Use equilibrium dialysis to measure unbound fraction (fu) .
  • Caco-2 permeability: Assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

Advanced: What computational strategies predict environmental fate and ecotoxicology?

Answer:

  • QSPR modeling: Correlate physicochemical properties (logP, water solubility) with biodegradation half-lives using EPI Suite .
  • Molecular dynamics (MD): Simulate interactions with soil organic matter to predict adsorption coefficients (Koc) .
  • Toxicity prediction: Use OECD QSAR Toolbox to estimate LC₅₀ for aquatic organisms based on structural alerts (e.g., trifluoromethyl groups) .

Basic: How do researchers validate target engagement in cellular assays?

Answer:

  • Thermal shift assays (TSA): Monitor protein melting temperature (ΔTm) changes upon compound binding .
  • Cellular target occupancy: Use NanoBRET or CETSA to quantify compound-target interactions in live cells .
  • Knockdown controls: siRNA-mediated gene silencing to confirm on-target effects .

Advanced: What strategies optimize selectivity against off-target kinases?

Answer:

  • Kinome-wide profiling: Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity hotspots .
  • Covalent docking: Design irreversible inhibitors targeting non-conserved cysteine residues in ATP-binding pockets .
  • Alanine scanning mutagenesis: Identify critical residues for binding via point mutations .

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